FAM alkyne, 5-isomer

Vue d'ensemble

Description

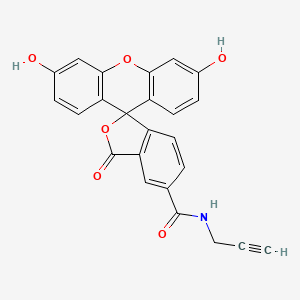

FAM alkyne, 5-isomer is a fluorescein-based compound functionalized with an alkyne group at the 5-position of the fluorescein core. Its molecular formula is C₂₄H₁₅NO₆ (CAS: 510758-19-7), with a molecular weight of 413.38 g/mol . Key properties include:

- Optical Properties: Excitation/Emission maxima at 492/517 nm, quantum yield of 0.93, and molar absorptivity of 74,000 cm⁻¹M⁻¹ .

- Solubility: Highly soluble in aqueous buffers (pH > 8), DMSO, DMF, and alcohols .

- Applications: Used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules (e.g., proteins, nucleic acids) and imaging in bacteria, zebrafish, and mammalian cells .

Méthodes De Préparation

Synthetic Pathways for FAM Alkyne, 5-Isomer

The synthesis of this compound involves strategic functionalization of the fluorescein core to introduce the alkyne moiety while preserving the photophysical properties of the fluorophore. Two primary methodologies dominate the literature:

Nucleophilic Substitution at the 5-Position

Fluorescein derivatives are typically functionalized at the 5- or 6-position due to the reactivity of the xanthene ring’s phenolic oxygen. For the 5-isomer, the alkyne group is introduced via nucleophilic substitution using propargylamine or propargyl bromide.

-

Activation of Fluorescein : Fluorescein is first converted to its NHS ester (N-hydroxysuccinimide ester) to enhance electrophilicity at the carboxylate group .

-

Alkyne Introduction : The NHS ester reacts with propargylamine under basic conditions (pH 8–9) to form an amide bond, appending the alkyne group to the 5-position .

-

Isomer Separation : The reaction mixture contains both 5- and 6-isomers, which are separated using reverse-phase high-performance liquid chromatography (RP-HPLC) .

Key Reaction Conditions :

-

Solvent: Anhydrous DMSO or DMF to enhance solubility.

-

Catalyst: Triethylamine (TEA) to deprotonate the amine.

-

Temperature: Room temperature (20–25°C) to prevent degradation.

This method yields the 5-isomer with >97% purity, as confirmed by HPLC-MS .

Enzymatic Hydrolysis for Selective Functionalization

Recent advances employ enzymatic hydrolysis to avoid harsh chemical conditions that may degrade the fluorescein core. A clathrochelate precursor functionalized with a propargylamide group undergoes hydrolysis using lipase CALB-L, selectively yielding the 5-isomer without disrupting the xanthene structure .

Advantages :

-

Avoids acidic/basic conditions that cause fluorescein decomposition.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via RP-HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The 5-isomer elutes earlier than the 6-isomer due to differences in polarity .

Typical HPLC Parameters :

| Parameter | Value |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 492 nm |

| Retention time (5-isomer) | 12.3 min |

Spectroscopic Validation

UV-Vis and Fluorescence Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

| Property | Specification |

|---|---|

| Molecular weight | 413.38 g/mol |

| Solubility | >10 mg/mL in DMSO |

| Purity (HPLC) | ≥97% |

Applications in Click Chemistry

The alkyne group enables CuAAC reactions with azide-functionalized biomolecules. A standard protocol involves:

-

Reagent Preparation :

-

Reaction Conditions :

-

Workup :

-

Purify conjugates via acetone precipitation or size-exclusion chromatography.

-

Yield : >90% for oligonucleotide conjugates .

Comparative Analysis of 5- vs. 6-Isomer

While both isomers share identical spectral properties, the 5-isomer exhibits marginally higher aqueous solubility due to steric effects influencing solvation .

| Parameter | 5-Isomer | 6-Isomer |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 9 mg/mL |

| HPLC Retention time | 12.3 min | 13.1 min |

Challenges and Optimizations

Isomer Cross-Contamination

Trace 6-isomer (<3%) may persist post-purification. Gradient elution with 0.1% ammonium bicarbonate improves resolution .

Copper-Induced Quenching

CuAAC reactions require rigorous removal of copper post-conjugation to prevent fluorescence quenching. EDTA washes or size-exclusion chromatography are effective .

Recent Methodological Innovations

Analyse Des Réactions Chimiques

Types de réactions

Le 5-FAM-Alkyne subit principalement des réactions de chimie « click », en particulier la cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC). Cette réaction est hautement efficace et sélective, formant une liaison triazole stable entre les groupes alcyne et azoture .

Réactifs et conditions courants

La réaction CuAAC nécessite un catalyseur de cuivre, généralement du sulfate de cuivre (CuSO₄), et un agent réducteur tel que l’ascorbate de sodium. La réaction est effectuée en conditions aqueuses, souvent avec l’ajout d’un ligand pour stabiliser le catalyseur de cuivre .

Principaux produits

Le principal produit de la réaction CuAAC impliquant le 5-FAM-Alkyne est une biomolécule marquée par fluorescence, où la partie fluorescéine fournit un signal de fluorescence intense pour la détection et l’analyse .

Applications De Recherche Scientifique

Applications in Scientific Research

- Click Chemistry

-

Fluorescence Microscopy

- The compound's fluorescence properties enable its use in microscopy to visualize cellular structures and processes. For instance, studies have demonstrated its application in imaging Escherichia coli K5 strains, where it facilitated the visualization of glycosaminoglycan precursors through fluorescence microscopy .

- Nucleic Acid Studies

- Protein Quantification

- Cellular Imaging

Case Study 1: Imaging Bacterial Colonization

A study investigated the use of FAM alkyne to label E. coli K5 strains supplemented with azido sugars. The labeled bacteria were tracked within the gastrointestinal tract of mice, revealing significant insights into bacterial behavior and colonization dynamics using fluorescence microscopy techniques .

Case Study 2: Nucleic Acid Detection

In another research project, FAM alkyne was employed to enhance the detection of specific RNA sequences through qPCR. The incorporation of this fluorescent dye allowed for precise quantification of RNA levels in various biological samples, showcasing its utility in gene expression studies .

Data Table: Comparison of Applications

Mécanisme D'action

Le mécanisme d’action du 5-FAM-Alkyne implique sa participation à des réactions de chimie « click ». Le groupe alcyne réagit avec les groupes azotures en présence d’un catalyseur de cuivre pour former une liaison triazole stable. Cette réaction est hautement spécifique et efficace, permettant le marquage précis des biomolécules. La partie fluorescéine fournit un signal de fluorescence intense, qui peut être détecté à l’aide d’une spectroscopie de fluorescence .

Comparaison Avec Des Composés Similaires

FAM Azide, 5-Isomer

Notes:

- FAM azide is used as the complementary reagent in CuAAC, enabling modular labeling strategies. The slight shift in emission (525 nm vs. 517 nm) may reduce spectral overlap in multiplex imaging .

5-FAM Amine (5-FAM NH₂)

Notes:

- The amine derivative is ideal for covalent bonding with electrophilic groups (e.g., NHS esters), while the alkyne enables bioorthogonal click chemistry .

5-FAM NHS Ester (5-FAM SE)

Notes:

- NHS esters are widely used for rapid amine coupling but lack the bioorthogonality of CuAAC, which avoids interference with native biomolecules .

6-Isomer Variants (e.g., 6-FAM Alkyne)

Notes:

- Isomer position minimally affects optical properties but may influence conjugation efficiency due to steric factors .

Mixed Isomer Products (e.g., 5(6)-FAM SE)

Notes:

- Pure isomers are preferred for standardized assays, while mixed isomers reduce costs for exploratory studies .

Key Research Findings

FAM Alkyne in Bacterial Studies: Demonstrated effective labeling of E. coli K5 glycosaminoglycans via CuAAC, with minimal background fluorescence .

Superior Stability : FAM alkyne maintains fluorescence stability across pH 7–9 and ionic strengths, outperforming amine derivatives in harsh conditions .

Imaging Versatility : Used in photopatterning with 405 nm light, showcasing compatibility with advanced microscopy techniques .

Activité Biologique

FAM alkyne, 5-isomer (CAS Number: 510758-19-7) is a fluorescent compound widely used in biological research, particularly for its applications in imaging and metabolic labeling. This article provides a detailed examination of its biological activity, including its chemical properties, applications in cellular studies, and relevant case studies.

This compound is characterized by the following properties:

- Chemical Formula : C25H15O6N

- Molecular Weight : 413.38 g/mol

- Purity : 97% (by HPLC-MS)

- Solubility : Highly soluble in aqueous buffers (pH > 8), alcohols, DMSO, and DMF.

- Spectral Properties :

- Excitation Maximum: 490 nm

- Emission Maximum: 513 nm

- Quantum Yield: 0.93

These properties make FAM alkyne suitable for various applications in fluorescence microscopy and flow cytometry, particularly in the context of metabolic labeling of cells and tissues .

Biological Applications

FAM alkyne has been employed in several biological studies due to its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction pivotal for bioorthogonal labeling. This property allows researchers to tag biomolecules selectively without interfering with native biochemical processes.

1. Metabolic Labeling Studies

A notable application of FAM alkyne is in the metabolic labeling of polysaccharides. In a study involving Escherichia coli K5, researchers utilized FAM alkyne to label capsular polysaccharides selectively. The incorporation of FAM alkyne into the bacterial polysaccharide facilitated visualization through fluorescence microscopy and flow cytometry, enabling the tracking of bacterial colonization in vivo .

Case Study: E. coli K5 Imaging

- Objective : To monitor the distribution and colonization of E. coli K5 using FAM alkyne.

- Methodology :

- E. coli K5 strains were supplemented with GlcNAz or GlcNAl.

- FAM alkyne was used to label these modified strains.

- Fluorescence imaging was performed on BALB/c mice after oral gavage.

- Findings : Strong fluorescence was detected around the stomach area, indicating successful colonization and persistence of the labeled bacteria .

2. Anticancer Activity

FAM alkyne derivatives have also been explored for their potential anticancer properties. Research indicates that compounds similar to FAM alkyne can inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors. These compounds disrupt the interaction between VEGF and its receptors, thereby inhibiting endothelial cell migration and tube formation—key processes in tumor growth and metastasis .

Summary of Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Metabolic Labeling in E. coli K5 | Fluorescence microscopy & flow cytometry | Successful visualization of bacterial colonization using FAM alkyne |

| Anticancer Activity | In vitro assays on endothelial cells | Compounds similar to FAM alkyne inhibit VEGF receptor interactions |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic methods for characterizing FAM alkyne, 5-isomer?

To confirm the identity and purity of this compound, researchers should:

- UV-Vis spectroscopy : Measure absorption maxima at 492 nm (ε = 74,000 cm⁻¹M⁻¹) .

- Fluorescence spectroscopy : Validate emission maxima at 517 nm (quantum yield = 0.93) .

- HPLC/MS : Ensure ≥95% purity and verify molecular weight (413.38 g/mol via ESI-MS) .

- CF260/CF280 ratios : Use these to assess fluorophore contamination (CF260 = 0.22, CF280 = 0.17) .

Q. How is this compound utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

this compound is a click chemistry reagent for site-specific biomolecule labeling:

- Reaction design : Combine with azide-functionalized targets (e.g., glycans, proteins) in the presence of Cu(I) catalysts .

- Optimization : Use 1–5 µM FAM alkyne in PBS (pH 7.4) with 1 mM CuSO₄ and sodium ascorbate at 25°C for 1–2 hours .

- Validation : Confirm conjugation via fluorescence quenching assays or gel electrophoresis .

Q. What are the key considerations for storing this compound to maintain stability?

- Storage : Keep at −20°C in desiccated, light-protected vials to prevent hydrolysis and photobleaching .

- Solubility : Dissolve in anhydrous DMSO or DMF for long-term stock solutions; avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?

Discrepancies in quantum yield values (e.g., 0.93 vs. 0.85 in some studies) arise from:

- Instrument calibration : Normalize measurements using fluorescein in 0.1 M NaOH (Φ = 0.95) as a reference .

- Environmental factors : Control pH (6.5–8.0) and ionic strength to minimize self-quenching .

- Data validation : Cross-reference with independent characterization (e.g., time-resolved fluorescence decay assays) .

Q. What experimental design principles apply to photopatterning this compound on functionalized surfaces?

FAM alkyne is used in UV/visible-light photopatterning to create molecular gradients:

- Surface functionalization : Coat substrates with thiol-terminated silanes (e.g., MPTMS) to enable covalent alkyne-thiol bonding .

- Photoinitiators : Optimize light wavelength (365 nm or 405 nm) with radical initiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate .

- Dose-response calibration : Perform grayscale patterning to correlate light exposure time with monolayer density (e.g., 10–60 seconds for 50–200 µW/cm²) .

Q. How can this compound be integrated with computational models to predict click reaction efficiency?

- DFT modeling : Simulate transition states of CuAAC reactions to identify steric/electronic barriers .

- Kinetic parameters : Use Arrhenius plots to link temperature-dependent reaction rates (e.g., activation energy ~50 kJ/mol) with experimental data .

- Machine learning : Train models on reaction datasets (solvent, catalyst, pH) to predict optimal conditions for novel substrates .

Q. What strategies mitigate solubility limitations of this compound in aqueous biological systems?

- Co-solvents : Use 10–20% DMSO/PEG mixtures to enhance solubility while maintaining biocompatibility .

- Nanocarriers : Encapsulate FAM alkyne in liposomes or polymeric nanoparticles for intracellular delivery .

- Derivatization : Synthesize PEGylated FAM alkyne derivatives to improve hydrophilicity .

Q. Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- QC protocols : Require suppliers to provide HPLC traces, mass spectra, and CF260/CF280 ratios for each batch .

- In-house validation : Re-characterize critical parameters (e.g., fluorescence intensity) before use in sensitive assays .

Q. What are the best practices for reconciling conflicting molecular weight data (e.g., vs. g/mol)?

Propriétés

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.